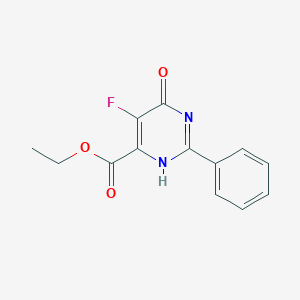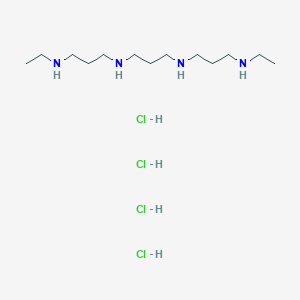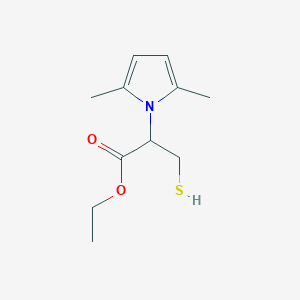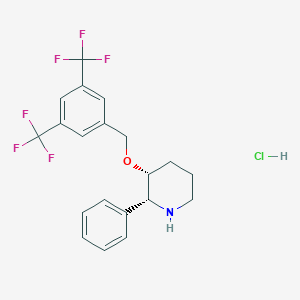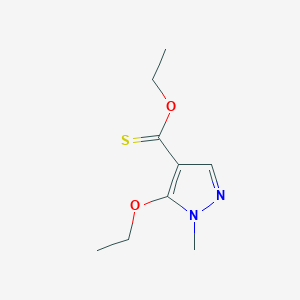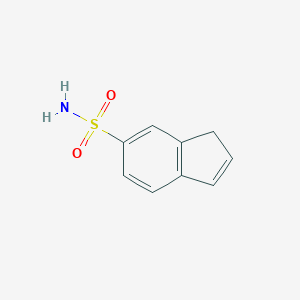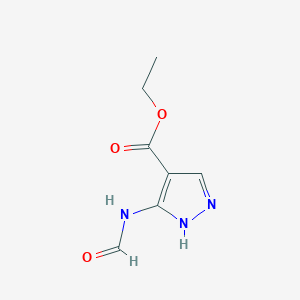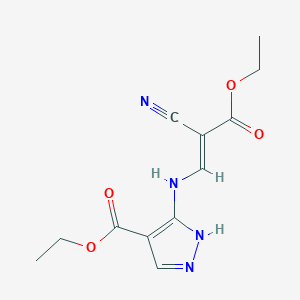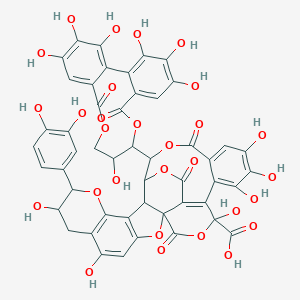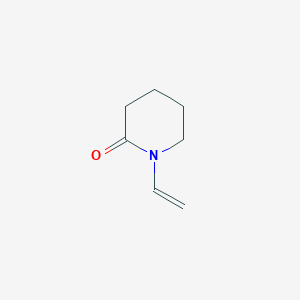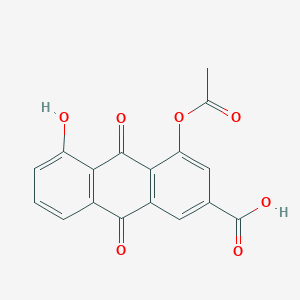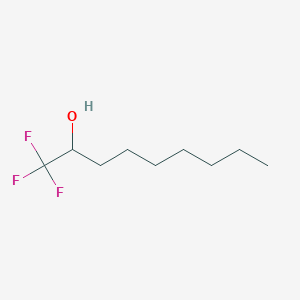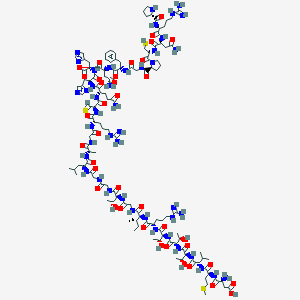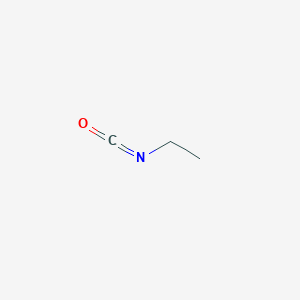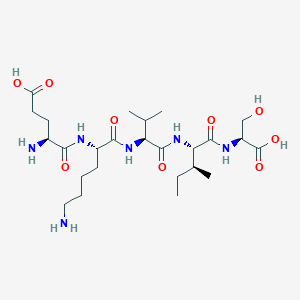
Glutamyl-lysyl-valyl-isoleucyl-serine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glutamyl-lysyl-valyl-isoleucyl-serine, also known as EKAVS, is a peptide that has gained significant attention in scientific research due to its potential applications in various fields. This peptide is composed of five amino acids, including glutamic acid, lysine, valine, isoleucine, and serine. In
Wirkmechanismus
The mechanism of action of Glutamyl-lysyl-valyl-isoleucyl-serine involves its ability to bind to specific receptors on the surface of immune cells. This binding triggers a cascade of cellular signaling events that ultimately lead to the activation of immune cells. Glutamyl-lysyl-valyl-isoleucyl-serine also stimulates the production of cytokines, which are signaling molecules that play a crucial role in the immune response.
Biochemische Und Physiologische Effekte
Glutamyl-lysyl-valyl-isoleucyl-serine has been shown to have various biochemical and physiological effects. In addition to its immune-stimulating properties, Glutamyl-lysyl-valyl-isoleucyl-serine can also promote wound healing by stimulating the proliferation of skin cells. This peptide has also been found to have antioxidant properties, which can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using Glutamyl-lysyl-valyl-isoleucyl-serine in lab experiments is its ability to stimulate the immune system without causing adverse effects. This peptide is also relatively easy to synthesize using SPPS. However, one of the limitations of using Glutamyl-lysyl-valyl-isoleucyl-serine is its relatively short half-life, which can limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for the research of Glutamyl-lysyl-valyl-isoleucyl-serine. One area of interest is the potential use of this peptide in cancer immunotherapy. Glutamyl-lysyl-valyl-isoleucyl-serine has been shown to enhance the activity of immune cells, which could be useful in the treatment of cancer. Another area of interest is the development of more stable analogs of Glutamyl-lysyl-valyl-isoleucyl-serine, which could increase its effectiveness in various applications.
Conclusion:
In conclusion, Glutamyl-lysyl-valyl-isoleucyl-serine is a peptide that has significant potential in scientific research. Its ability to stimulate the immune system and promote wound healing makes it a promising candidate for various applications. With further research, Glutamyl-lysyl-valyl-isoleucyl-serine could have significant implications in the fields of immunology, cancer therapy, and wound healing.
Synthesemethoden
The synthesis of Glutamyl-lysyl-valyl-isoleucyl-serine can be achieved through solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support. The amino acids are protected by temporary functional groups to prevent unwanted reactions during the synthesis process. Once the peptide chain is complete, the temporary functional groups are removed, and the peptide is cleaved from the solid support.
Wissenschaftliche Forschungsanwendungen
Glutamyl-lysyl-valyl-isoleucyl-serine has been found to have various potential applications in scientific research. One of the significant applications is in the field of immunology. Glutamyl-lysyl-valyl-isoleucyl-serine has been shown to stimulate the immune system by activating T cells and promoting the production of cytokines. This peptide can also enhance the activity of natural killer cells, which are essential components of the innate immune system.
Eigenschaften
CAS-Nummer |
142525-10-8 |
|---|---|
Produktname |
Glutamyl-lysyl-valyl-isoleucyl-serine |
Molekularformel |
C25H46N6O9 |
Molekulargewicht |
574.7 g/mol |
IUPAC-Name |
(4S)-4-amino-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C25H46N6O9/c1-5-14(4)20(24(38)29-17(12-32)25(39)40)31-23(37)19(13(2)3)30-22(36)16(8-6-7-11-26)28-21(35)15(27)9-10-18(33)34/h13-17,19-20,32H,5-12,26-27H2,1-4H3,(H,28,35)(H,29,38)(H,30,36)(H,31,37)(H,33,34)(H,39,40)/t14-,15-,16-,17-,19-,20-/m0/s1 |
InChI-Schlüssel |
FJJRCFWNKDENMI-BGZMIMFDSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)N |
SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)N |
Sequenz |
EKVIS |
Synonyme |
EKVIS Glu-Lys-Val-Ile-Ser glutamyl-lysyl-valyl-isoleucyl-serine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



